![molecular formula C12H17N3O B2570423 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1448072-15-8](/img/structure/B2570423.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
Pyrazole compounds, which include a 1H-pyrazol-3-yl group, are a class of organic compounds that have been widely studied due to their broad range of chemical and biological properties . They are often used as building blocks in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole compounds can vary greatly depending on the specific compound being synthesized. For example, one common method involves the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of pyrazole compounds typically includes a five-membered ring with two nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions can depend on the specific substituents present on the pyrazole ring .Physical And Chemical Properties Analysis
Pyrazole compounds are typically solid at room temperature and are highly soluble in water and other polar solvents . The exact physical and chemical properties can vary depending on the specific substituents present on the pyrazole ring .Scientific Research Applications
- Indole derivatives have been studied as potential anti-HIV agents. While specific data on this compound’s anti-HIV activity are not readily available, it’s worth considering its structural features and exploring its interactions with relevant viral proteins .
- The compound’s unique structure may also lend itself to antifungal properties. Researchers could investigate its effectiveness against fungal pathogens, potentially expanding our arsenal of antifungal agents .
Anti-HIV Properties
Antifungal Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-11(8-2-3-8)6-10(14-15)7-13-12(16)9-4-5-9/h6,8-9H,2-5,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOWDLHEZWJOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide |
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